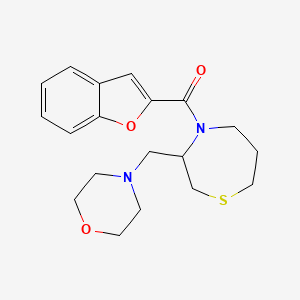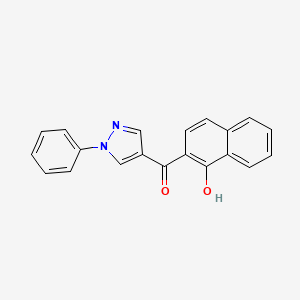
2-(1-Phenyl-1H-pyrazol-4-carbonyl)naphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone is a complex organic compound that features a naphthalene ring and a pyrazole ring.
Wissenschaftliche Forschungsanwendungen
(1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with enzymes such as parp-1 and LmPTR1 . These enzymes play crucial roles in DNA repair and purine salvage pathway respectively.
Mode of Action
Based on the structure and activity of similar compounds, it can be inferred that it may interact with its target enzymes and inhibit their activity . The inhibition of these enzymes can lead to disruption of the normal cellular processes they are involved in.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of its target enzymes. For instance, inhibition of PARP-1 can disrupt DNA repair mechanisms, leading to accumulation of DNA damage and cell death . Similarly, inhibition of LmPTR1 can disrupt the purine salvage pathway, affecting the parasite’s survival and growth .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits PARP-1, it could lead to accumulation of DNA damage, potentially causing cell death . If it targets LmPTR1, it could disrupt the growth and survival of parasites .
Vorbereitungsmethoden
The synthesis of (1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-hydroxy-2-naphthaldehyde with 1-phenyl-1H-pyrazol-4-ylmethanone under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
(1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone include:
(2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound has a similar structure but with a hydroxyl group on the phenyl ring instead of the naphthalene ring.
(1-hydroxy-2-naphthyl)(1-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanone: This compound features a methoxy group on the phenyl ring, which can affect its chemical and biological properties.
Eigenschaften
IUPAC Name |
(1-hydroxynaphthalen-2-yl)-(1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-19(15-12-21-22(13-15)16-7-2-1-3-8-16)18-11-10-14-6-4-5-9-17(14)20(18)24/h1-13,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLHJCSRXDMWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid](/img/structure/B2497764.png)
![2-(2-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2497765.png)
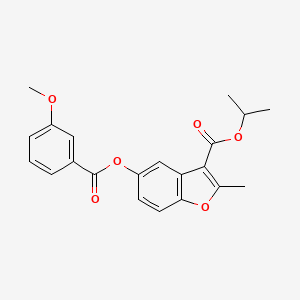
![N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497768.png)
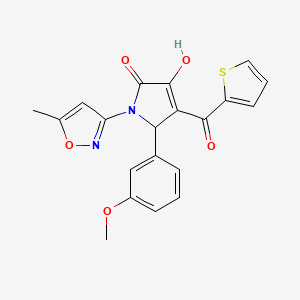
![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide](/img/structure/B2497770.png)
![8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2497773.png)
![2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide](/img/structure/B2497776.png)
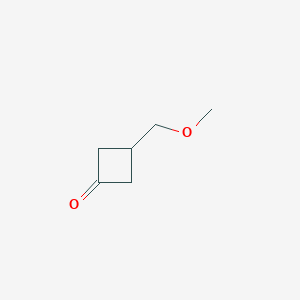


![N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide](/img/structure/B2497782.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}propan-1-one](/img/structure/B2497783.png)
